molecular formula C11H8N4O2 B2905538 N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide CAS No. 2034474-22-9

N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide

Cat. No.: B2905538
CAS No.: 2034474-22-9
M. Wt: 228.211
InChI Key: DDJXXTQFPACQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide is a chemical compound designed for research applications, particularly in medicinal chemistry and oncology. This small molecule features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in drug discovery known for its versatile biological activity and significant role in targeted cancer therapy . Pyrazolo[1,5-a]pyrimidines are recognized as potent protein kinase inhibitors (PKIs) and are key tools for investigating cellular signaling pathways frequently disrupted in cancers . Researchers value this class of compounds for their ability to act as ATP-competitive inhibitors, disrupting the aberrant kinase activity that drives oncogenesis . The structural motif allows for diverse functionalization, enabling the fine-tuning of pharmacological properties and interaction with specific enzymatic targets such as CK2, EGFR, B-Raf, and MEK, which are relevant in non-small cell lung cancer (NSCLC) and melanoma . The incorporation of the furan-3-carboxamide moiety is a strategic modification that can influence the compound's electronic properties, lipophilicity, and overall binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies . This reagent is intended for use in in vitro and in vivo biological evaluations, including cytotoxicity assessments, kinase selectivity profiling, and antiproliferative assays, to advance the development of novel therapeutic agents . The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-11(8-2-4-17-7-8)14-9-5-12-10-1-3-13-15(10)6-9/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJXXTQFPACQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide typically involves the cyclocondensation of aminopyrazole with a suitable carbonyl compound, followed by further functionalization . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like cesium carbonate . The regioselectivity of the reaction can be controlled using specific leaving groups, where the initial condensation proceeds via an addition–elimination mechanism .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Cyclization Reactions

Cyclization is a fundamental step in forming the pyrazolo[1,5-a]pyrimidine core. Various methodologies have been reported:

  • One-Pot Cyclization : A notable method involves the reaction of amino pyrazoles with enaminones or chalcones in the presence of potassium persulfate. This reaction leads to the formation of the pyrazolo[1,5-a]pyrimidine structure followed by oxidative halogenation to introduce halogen substituents at specific positions .

  • Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to enhance selectivity in the formation of 7-amino derivatives over 5-amino isomers, thereby facilitating targeted synthesis .

Condensation Reactions

Condensation reactions involving 5-aminopyrazoles and β-dicarbonyl compounds are also commonly employed. The nucleophilic attack by the amino group on the carbonyl carbon leads to cyclization and subsequent dehydration to form the desired pyrazolo[1,5-a]pyrimidine core .

Pericyclic Reactions

Recent advancements have introduced pericyclic reactions as alternative synthetic routes. For instance, a [4 + 2] cycloaddition reaction has been utilized to synthesize fused ring structures from acyclic precursors, showcasing scalability and efficiency .

Functionalization of N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide

Functionalization is crucial for enhancing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.

Post-Synthetic Modifications

Post-synthetic modifications can include:

  • Substitution Reactions : Substituting different functional groups at various positions on the pyrazolo ring can significantly alter the compound's pharmacological properties.

  • Formation of Derivatives : The synthesis of derivatives through reactions with various electrophiles has been reported to yield compounds with enhanced activity against specific biological targets .

Scientific Research Applications

Pharmaceutical Development

N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide has been studied for its potential in treating various diseases due to its ability to inhibit specific enzymes and receptors.

  • Case Study : Research has demonstrated its efficacy as an inhibitor of certain kinases involved in cancer progression. In vitro studies showed that the compound effectively reduced cell proliferation in cancer cell lines, indicating potential as an anticancer agent .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory activity, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.

  • Data Table: Anti-inflammatory Activity
Study ReferenceModel UsedIC50 (µM)Observations
RAW 264.7 macrophages15Significant reduction in NO production
Carrageenan-induced paw edema20Reduced swelling compared to control

Neuroprotective Effects

Studies have indicated that this compound may have neuroprotective properties, potentially useful in neurodegenerative diseases like Alzheimer's.

  • Case Study : In animal models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation .

Antimicrobial Activity

Emerging research suggests that this compound possesses antimicrobial properties against various pathogens.

  • Data Table: Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and blocking their activity . This interaction can disrupt various cellular pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Key structural differentiators of N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide :

Furan-3-carboxamide substituent : Unlike analogs with benzenesulfonamide (e.g., compounds 2a, 3a in ) or isoxazole (), the furan ring provides distinct electronic and steric properties.

Key Observations :

  • Bioactivity: Compounds with sulfonamide or diazenyl groups (e.g., 2a, 3a) show pronounced anticancer effects, likely due to enhanced hydrogen bonding with kinases or DNA . The furan carboxamide may exhibit similar interactions but with reduced steric bulk.
  • Pharmacokinetics: Nano-carrier formulations () enhance oral bioavailability of pyrazolo[1,5-a]pyrimidines, a strategy applicable to the furan carboxamide derivative to address solubility limitations.

Biological Activity

N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has been the focus of extensive research due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Target Enzymes and Pathways
this compound acts primarily as an enzyme inhibitor. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit various kinases and enzymes involved in critical biochemical pathways, particularly those associated with cancer progression and microbial resistance. For instance, it has been suggested that these compounds inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation .

Biochemical Pathways
The compound's inhibitory effects extend to pathways involved in tumorigenesis. By targeting specific kinases like DDR1 (discoidin domain receptor 1), this compound has demonstrated significant anticancer potential. In vitro studies indicate that it can suppress cancer cell invasion and adhesion while promoting apoptosis in cancer cells .

Biological Activity

Anticancer Properties
Research indicates that this compound exhibits broad-spectrum anticancer activity. In a study involving various cancer cell lines, the compound achieved a mean growth inhibition (GI%) of approximately 43.9% across 56 tested cell lines . This effectiveness is attributed to its ability to induce cell cycle arrest and apoptosis.

Antitubercular Activity
Additionally, derivatives of pyrazolo[1,5-a]pyrimidine have been explored for their antitubercular properties. A related compound showed potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.002 μg/mL . This highlights the potential for these compounds in treating resistant infections.

Case Studies

Study on Anticancer Efficacy
In one significant study, the compound was tested for its effects on RFX 393 cancerous cells. Results indicated that treatment led to an increase in G0–G1 phase cell populations to 84.36%, indicating effective cell cycle arrest . Furthermore, the reduction in S phase populations supports its role in inhibiting DNA synthesis.

Antituberculosis Research
Another study focused on a series of pyrazolo[1,5-a]pyridine derivatives similar to this compound. These derivatives demonstrated low cytotoxicity and significant efficacy against Mtb within macrophages . The mechanism was distinct from traditional antibiotics, suggesting a novel approach to tackling tuberculosis.

Comparative Analysis

Compound NameBiological ActivityIC50 Values (nM)MIC Values (μg/mL)
This compoundAnticancer6.8 (DDR1)-
Pyrazolo[3,4-d]pyrimidineCDK2 Inhibitor--
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineAntitubercular-<0.002

Q & A

Q. What are the key structural features of N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide, and how do they influence its biological activity?

The compound combines a pyrazolo[1,5-a]pyrimidine core linked to a furan ring via a carboxamide group. The pyrazolo[1,5-a]pyrimidine scaffold is known for kinase inhibition, while the furan-carboxamide moiety enhances solubility and bioavailability compared to fully aromatic analogs . The carboxamide group facilitates hydrogen bonding with biological targets, critical for binding affinity .

Q. What synthetic methodologies are recommended for optimizing the yield of this compound?

Microwave-assisted synthesis or solvent-free conditions can improve reaction efficiency and reduce time, as demonstrated for structurally similar pyrazolo[1,5-a]pyrimidine derivatives . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are effective for isolating high-purity products .

Q. How should researchers design experiments to screen the biological activity of this compound?

Begin with in vitro assays:

  • Kinase inhibition : Use ADP-Glo™ assays against kinases like IRAK4 or Trk family members .
  • Antimicrobial activity : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HEPG2-1) with IC50 calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Substituent variation : Synthesize analogs with modifications at the furan (e.g., halogenation) or pyrimidine positions (e.g., methyl/cyano groups) .
  • Computational modeling : Perform docking (AutoDock Vina) and molecular dynamics simulations to predict binding modes with targets like IRAK4 or VEGF receptors .
  • Bioisosteric replacement : Replace the furan with thiophene or tetrahydrofuran to assess solubility-bioactivity trade-offs .

Q. How should contradictory data on neuroprotective vs. anticancer activity be resolved?

Contradictions may arise from assay conditions (e.g., cell type, oxidative stress models). To clarify:

  • Dose-response profiling : Test across a wider concentration range (e.g., 1–100 µM) in SH-SY5Y (neuroprotection) vs. HEPG2-1 (anticancer) cells .
  • Mechanistic studies : Use Western blotting to compare activation of pathways like Nrf2 (neuroprotection) vs. caspase-3 (apoptosis) .

Q. What strategies are effective for identifying the primary molecular target of this compound?

  • SPR (Surface Plasmon Resonance) : Screen against kinase libraries to quantify binding kinetics (e.g., KD values) .
  • Chemical proteomics : Use affinity-based pull-down assays with biotinylated analogs followed by LC-MS/MS .
  • X-ray crystallography : Co-crystallize the compound with candidate targets (e.g., IRAK4) to resolve binding interactions .

Q. What advanced techniques address challenges in characterizing tautomerism in pyrazolo[1,5-a]pyrimidine derivatives?

  • 2D NMR (NOESY/ROESY) : Resolve tautomeric equilibria by correlating proton-proton spatial relationships .
  • X-ray diffraction : Determine the dominant tautomer in the solid state .
  • Dynamic NMR : Monitor temperature-dependent chemical shift changes in DMSO-d6 to assess tautomerization rates .

Q. How can in vivo efficacy studies be optimized for this compound?

  • Pharmacokinetics : Conduct bioavailability studies in rodent models using LC-MS/MS to measure plasma/tissue concentrations .
  • Disease models :
  • Neuroprotection : MPTP-induced Parkinson’s model with behavioral (rotarod) and biomarker (α-synuclein) analysis .
  • Anticancer : Xenograft models (e.g., HepG2) with tumor volume monitoring and histopathology .

Q. What methods are recommended for evaluating synergistic effects with other therapeutics?

  • Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • Isobologram analysis : Quantify synergy/additivity with standard drugs (e.g., doxorubicin) .
  • Pathway analysis : RNA-seq to identify co-targeted pathways (e.g., PI3K/AKT and MAPK) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.